

Introduction: The Strategic Value of a Trifunctional Scaffold

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Compound of Interest

Compound Name: *3-Bromo-5-(prop-2-yn-1-yloxy)aniline*

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In the landscape of modern medicinal chemistry and materials science, the design of molecular building blocks with multiple, orthogonally reactive functional groups is of paramount importance. These "scaffolds" serve as versatile platforms for constructing complex molecular architectures through sequential and controlled chemical transformations. **3-Bromo-5-(prop-2-yn-1-yloxy)aniline** emerges as a molecule of significant interest, embodying this principle of multifunctional utility. Its structure uniquely combines three key functional groups on a single aniline core: an aryl bromide, a terminal alkyne, and a primary aromatic amine.

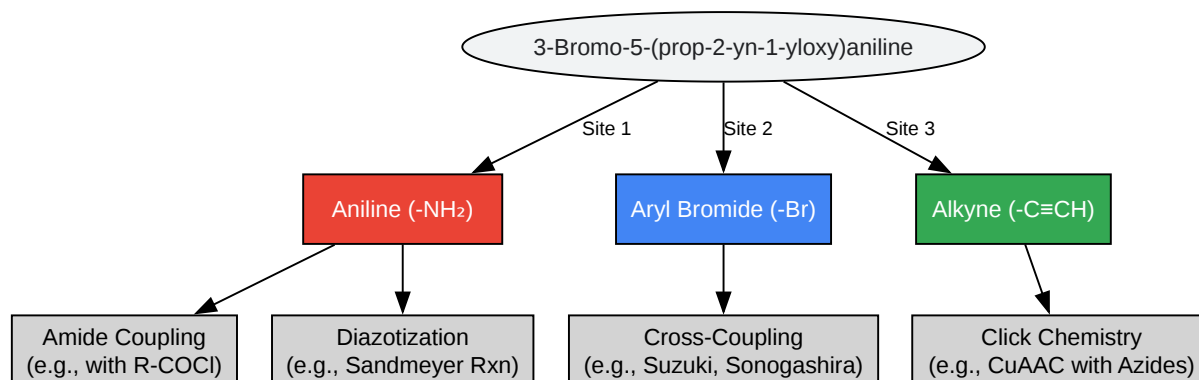
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the structure, properties, synthesis, and strategic applications of **3-Bromo-5-(prop-2-yn-1-yloxy)aniline**. We will explore the distinct reactivity of each functional group, propose a robust synthetic protocol, and detail the expected analytical signature for its characterization, establishing this compound as a powerful tool for innovation. Aniline derivatives, in general, are foundational in the synthesis of a wide array of drugs and bioactive compounds^{[1][2]}. The specific combination of functionalities in this molecule opens avenues for its application in combinatorial chemistry, fragment-based drug design, and the synthesis of novel chemical probes and materials.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. While comprehensive experimental data for this specific molecule is not extensively published, we can consolidate its known identifiers and predict its properties based on its structural components.

Chemical Structure and Identifiers

The core structure consists of an aniline ring substituted at the 3- and 5-positions with a bromine atom and a propargyloxy group, respectively.



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Caption: Orthogonal reactivity sites of the target molecule.

- The Aniline Group (-NH₂): As a primary aromatic amine, this group is a versatile nucleophile. It readily participates in amide bond formation with activated carboxylic acids, isocyanates, and sulfonyl chlorides. Furthermore, it can be diazotized and subsequently replaced in Sandmeyer-type reactions, offering a pathway to introduce a wide variety of other substituents.
- The Aryl Bromide (-Br): The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds through well-established methodologies like Suzuki, Heck,

Sonogashira, and Buchwald-Hartwig reactions. This site is crucial for linking the aniline core to other aromatic or aliphatic fragments. Bromoaniline derivatives are common precursors in the synthesis of more complex molecules. [3][4]

- The Propargyl Group (-O-CH₂-C≡CH): The terminal alkyne is arguably one of the most powerful functional groups in modern chemistry. It is the key component for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction is exceptionally efficient, specific, and biocompatible, making it the gold standard for conjugating molecules in complex biological environments, attaching probes to biomolecules, or linking molecular fragments in drug discovery.

A Practical Approach: Synthesis Protocol

While multiple synthetic routes could be envisioned, a highly efficient and logical approach involves the etherification of a commercially available, appropriately substituted phenol. The following protocol is based on established chemical principles, such as the Williamson ether synthesis, and is designed to be a self-validating system.

Retrosynthetic Analysis and Strategy

The key disconnection is at the ether linkage. This retrosynthetic step points to 3-amino-5-bromophenol and a propargyl halide (e.g., propargyl bromide) as the immediate precursors. This strategy is advantageous as it installs the sensitive alkyne group in the final step, minimizing potential side reactions. 3-amino-5-bromophenol is a readily available starting material.

Detailed Experimental Protocol: Synthesis of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline

Reaction Scheme: 3-Amino-5-bromophenol + Propargyl Bromide → **3-Bromo-5-(prop-2-yn-1-yloxy)aniline**

Materials & Reagents:

- 3-Amino-5-bromophenol
- Propargyl bromide (80% solution in toluene is common)

- Potassium carbonate (K_2CO_3), anhydrous, finely powdered
- Acetone or N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Instrumentation:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere setup (Nitrogen or Argon)
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add 3-amino-5-bromophenol (1.0 eq).
- Solvent and Base Addition: Add anhydrous acetone or DMF to dissolve the starting material (approx. 10-15 mL per gram of phenol). Add finely powdered anhydrous potassium carbonate (2.0-2.5 eq).
 - Expert Insight: Potassium carbonate is a suitable base for this Williamson ether synthesis. It is strong enough to deprotonate the phenolic hydroxyl group but not the aniline nitrogen,

ensuring regioselective alkylation at the oxygen atom. Using a fine powder increases the surface area and reaction rate.

- Alkylation: Stir the suspension vigorously for 15-20 minutes. Slowly add propargyl bromide (1.1-1.2 eq) dropwise via syringe.
- Reaction Progress: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
- Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
- Aqueous Workup: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally, brine.
 - Trustworthiness: This washing sequence is critical. The water wash removes residual DMF and inorganic salts. The bicarbonate wash removes any unreacted acidic phenol starting material. The brine wash aids in breaking emulsions and removing residual water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure **3-Bromo-5-(prop-2-yn-1-yloxy)aniline**.

Anticipated Spectroscopic Signature

Confirmation of the final structure is achieved through standard spectroscopic methods. The following tables outline the expected data, which serve as a benchmark for characterization. This approach is similar to that used for characterizing related halogenated aromatic ethers.[5]

Table 1: Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~6.8 - 7.0	m	2H	Ar-H	Aromatic protons on the aniline ring.
~6.6 - 6.7	t	1H	Ar-H	Aromatic proton on the aniline ring.
~4.65	d	2H	-O-CH ₂ -C \equiv CH	Methylene protons adjacent to the ether oxygen, coupled to the alkyne proton.
~3.80	br s	2H	-NH ₂	Broad singlet for the amine protons; chemical shift can vary.
~2.50	t	1H	-C \equiv CH	Terminal alkyne proton, coupled to the methylene protons.

Table 2: Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~159	C-O (Aromatic)
~148	C-NH ₂ (Aromatic)
~123	C-Br (Aromatic)
~110-118	Ar-CH
~105	Ar-CH
~78	-C \equiv CH
~76	-C \equiv CH
~56	-O-CH ₂ -

Table 3: Key IR Spectroscopy Peaks

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450-3300	Medium-Strong	N-H stretch (asymmetric & symmetric)
~3300	Strong, Sharp	\equiv C-H stretch (terminal alkyne)
~2120	Weak-Medium, Sharp	C \equiv C stretch
~1600, 1480	Strong	C=C aromatic ring stretch
~1250-1200	Strong	Aryl-O-C stretch (asymmetric)
~850-750	Strong	C-H out-of-plane bend (aromatic substitution pattern)
~600-500	Medium	C-Br stretch

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-Bromo-5-(prop-2-yn-1-yloxy)aniline** is not readily available, a conservative approach to handling should be adopted based on the known hazards of its constituent functional groups, particularly substituted anilines.

Hazard Assessment

- Toxicity: Substituted anilines are often classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7][8][9] Handle with appropriate personal protective equipment (PPE).
- Irritation: The compound is expected to cause skin and serious eye irritation.[6][7]
- Target Organs: May cause respiratory irritation.[7]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][10]
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[7][11]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6][10]
- Spills: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.[10][11]

Storage Conditions

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
- Keep away from strong oxidizing agents and sources of ignition.

Conclusion

3-Bromo-5-(prop-2-yn-1-yloxy)aniline is more than just a chemical compound; it is a strategic platform for molecular engineering. Its trifunctional nature provides chemists with a powerful and versatile tool for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. By understanding its distinct reactive sites, employing robust synthetic protocols, and adhering to strict safety standards, researchers can unlock the full potential of this valuable building block to accelerate innovation in chemical science.

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